molecular formula C8H12INO B608029 N-Hex-5-ynyl-2-iodo-acetamide CAS No. 930800-38-7

N-Hex-5-ynyl-2-iodo-acetamide

Cat. No. B608029
M. Wt: 265.0945
InChI Key: YCRUVTMZPHEOAM-UHFFFAOYSA-N
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Description

“N-Hex-5-ynyl-2-iodo-acetamide” is a chemical compound with the CAS Number: 930800-38-7 . It is also known as “IA-Alkyne” or "Iodoacetamide-alkyne" . It is a TRP channel (TRPC) agonist and has the potential for the study of respiratory infection . It can be used to develop an isotopically tagged probe for quantitative cysteine-reactivity profiling .


Molecular Structure Analysis

The molecular formula of “N-Hex-5-ynyl-2-iodo-acetamide” is C8H12INO . The molecular weight is 265.09 .


Chemical Reactions Analysis

“N-Hex-5-ynyl-2-iodo-acetamide” can react with cysteines . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

“N-Hex-5-ynyl-2-iodo-acetamide” is a colorless to white to yellow solid or semi-solid or liquid . It has a melting point of 52 - 55°C . The predicted boiling point is 359.8±27.0 °C . The predicted density is 1.567±0.06 g/cm3 . It is slightly soluble in Acetonitrile, Chloroform, and DMSO .

Scientific Research Applications

Application in Antitumor Agents Synthesis

  • Summary of the Application : IA-alkyne is a useful reagent for preparing antitumor agents . It can be used to synthesize compounds that have potential antitumor activity.

Application in TRP Channel Research

  • Summary of the Application : IA-alkyne is a TRP channel agonist . It has potential for use in research related to respiratory tract infections.

Application in Cysteine-Reactivity Profiling

  • Summary of the Application : IA-alkyne can be used to develop an isotopically tagged probe for quantitative cysteine-reactivity profiling .
  • Methods of Application : IA-alkyne can react with cysteine residues in proteins. The resulting tagged proteins can then be identified and quantified using mass spectrometry .
  • Results or Outcomes : This method allows for the identification and quantification of cysteine-reactive proteins, which can provide insights into protein function and regulation .

Application in Click Chemistry

  • Summary of the Application : IA-alkyne is a click chemistry reagent . It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
  • Methods of Application : In a typical CuAAC reaction, IA-alkyne would be mixed with an azide-containing compound in the presence of a copper catalyst. The reaction would then proceed to form a triazole ring .
  • Results or Outcomes : The outcome of this reaction is the formation of a new compound containing a triazole ring. This reaction is highly selective and efficient, making it useful for a wide range of applications, including the synthesis of complex molecules and the labeling of biomolecules .

Application in Respiratory Infection Research

  • Summary of the Application : IA-alkyne is a TRP channel (TRPC) agonist and has potential for use in research related to respiratory tract infections .
  • Results or Outcomes : The specific outcomes would depend on the particular experiment, but might include insights into how TRP channels contribute to respiratory tract infections .

Application in Protein Tagging

  • Summary of the Application : IA-alkyne can be used to develop an isotopically tagged probe for quantitative cysteine-reactivity profiling .
  • Methods of Application : IA-alkyne can react with cysteine residues in proteins. The resulting tagged proteins can then be identified and quantified using mass spectrometry .
  • Results or Outcomes : This method allows for the identification and quantification of cysteine-reactive proteins, which can provide insights into protein function and regulation .

Safety And Hazards

The safety information includes the following hazard statements: H301-H311-H331-H341 . The precautionary statements include: P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

N-hex-5-ynyl-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRUVTMZPHEOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hex-5-ynyl-2-iodo-acetamide

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